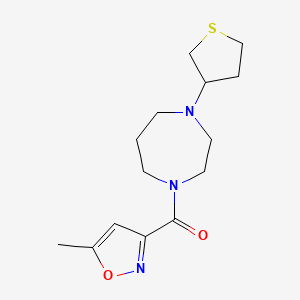
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane nitrogen atoms or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of various diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and diazepane moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it a valuable molecule for research and application.
生物活性
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in drug development.
- Receptor Binding : The compound has shown potential in binding to certain receptors, influencing various biological pathways.
Case Studies
- Enzyme Inhibition Studies :
- Receptor Interaction :
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively at active sites, altering the function of these targets and modulating biological pathways.
Comparative Analysis
To understand its uniqueness, we compare this compound with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibition, receptor binding |
| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone | Similar | Moderate enzyme inhibition |
| (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone | Similar | Low receptor affinity |
Research Findings
Recent studies have focused on the pharmacological applications of this compound:
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11-9-13(15-19-11)14(18)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCPCJAGBJLANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













